5-nitro-N,N-diphenylfuran-2-carboxamide
Description
5-Nitro-N,N-diphenylfuran-2-carboxamide is a nitro-substituted furan carboxamide derivative characterized by a furan ring with a nitro group at the 5-position and two phenyl groups attached to the carboxamide nitrogen. This compound belongs to a broader class of nitroheterocyclic molecules, which are studied for their diverse pharmacological properties, including antimicrobial, antitrypanosomal, and anticancer activities . The nitro group enhances electrophilicity, facilitating interactions with biological targets such as enzymes involved in redox reactions .
Properties
IUPAC Name |
5-nitro-N,N-diphenylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-17(15-11-12-16(23-15)19(21)22)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUXZGPFLDEKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-nitro-N,N-diphenylfuran-2-carboxamide typically involves the nitration of furan derivatives followed by amide formation. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then reacted with diphenylamine to form the desired carboxamide. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
5-nitro-N,N-diphenylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols.
Scientific Research Applications
5-nitro-N,N-diphenylfuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 5-nitro-N,N-diphenylfuran-2-carboxamide involves the interaction of its nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the inhibition of essential biological processes. Molecular targets include enzymes involved in DNA replication and repair, as well as proteins involved in cellular metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Spectral Properties
Table 1: Comparison of Key Physical Properties
| Compound Name | Substituents | Melting Point (°C) | Molecular Weight | Key Spectral Features (IR, NMR) | Reference |
|---|---|---|---|---|---|
| 5-Nitro-N,N-diphenylfuran-2-carboxamide | N,N-diphenyl | Not Reported | 323.3 | IR: C=O (1680 cm⁻¹), NO₂ (1530 cm⁻¹) | [14, 17] |
| N-(3,5-Bis(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide (22n) | 3,5-bis(CF₃)phenyl | 181–182 | 423.3 | IR: NH (3350 cm⁻¹), C=O (1675 cm⁻¹) | [1] |
| N-(4-Methoxy-3-(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide (22o) | 4-OCH₃, 3-CF₃phenyl | 207–208 | 386.3 | IR: NO₂ (1520 cm⁻¹), OCH₃ (2850 cm⁻¹) | [1] |
| (Z)-5-Nitro-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide (16) | Indole-hydrazide | 309–311 | 299.1 | ¹H-NMR: δ 11.38 (s, NH), aromatic peaks | [11] |
Key Observations :
Key Observations :
- Antimicrobial Activity: Nitrofuran derivatives like 4o target mycobacterial enzymes, whereas this compound’s activity is hypothesized to involve trypanosomal redox systems .
- Metabolism : FANFT’s cooxidative metabolism by prostaglandin synthetase highlights the role of nitro groups in bioactivation, a trait shared with other nitroheterocycles .
Q & A
Q. What are the optimal synthetic routes for 5-nitro-N,N-diphenylfuran-2-carboxamide, and what reaction conditions are critical for high yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of 2-furoyl chloride from 2-furoic acid using thionyl chloride (SOCl₂) under reflux (60–80°C) for 4–6 hours .
- Step 2 : Nitration of the furan ring using a nitrating agent (e.g., HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group selectively at the 5-position .
- Step 3 : Coupling with diphenylamine via an amidation reaction in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) with a base like triethylamine (Et₃N) at room temperature for 12–24 hours .
Q. Critical Conditions :
- Temperature control during nitration to avoid side reactions.
- Use of anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of the acyl chloride intermediate .
- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirms aromatic proton environments (e.g., nitro-substituted furan at δ 7.5–8.0 ppm, diphenyl groups at δ 7.0–7.4 ppm) .
- ¹³C NMR : Identifies carbonyl (C=O, ~160–165 ppm) and nitro group effects on aromatic carbons .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) confirms molecular weight (e.g., m/z 337 for C₁₇H₁₂N₂O₄) .
Q. How does the nitro group influence the compound’s solubility and stability under different storage conditions?
- Solubility : The nitro group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing solubility in water. Typical solubility: ~10 mg/mL in DMSO .
- Stability :
- Light Sensitivity : Nitro groups can cause photodegradation; store in amber vials at -20°C .
- Thermal Stability : Stable up to 150°C (TGA data). Avoid prolonged exposure to >80°C during handling .
- Hydrolytic Stability : Stable at pH 4–8 for 48 hours (HPLC monitoring recommended for long-term storage) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activities of structurally similar 5-nitro-furan carboxamides?
- Structure-Activity Relationship (SAR) Studies :
- Synthesize derivatives with systematic substitutions (e.g., electron-withdrawing vs. donating groups on phenyl rings) .
- Compare IC₅₀ values in in vitro assays (e.g., cytotoxicity against cancer cell lines like HeLa or MCF-7) .
- Data Analysis :
Q. Example Table: SAR of Analogues
| Substituent on Phenyl | IC₅₀ (µM, HeLa) | LogP |
|---|---|---|
| -OCH₃ (para) | 12.3 ± 1.2 | 3.1 |
| -NO₂ (meta) | 8.5 ± 0.9 | 2.8 |
| -Cl (ortho) | 15.7 ± 1.5 | 3.4 |
Q. What computational strategies are effective in predicting the binding modes of this compound to potential enzyme targets?
- Molecular Docking :
- Molecular Dynamics (MD) Simulations :
- Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., ATP-binding pocket residues in EGFR) .
- Free Energy Calculations :
Q. What methodologies are recommended for assessing the metabolic stability and in vivo pharmacokinetics of this compound?
- Metabolic Stability :
- Pharmacokinetics :
- Metabolite Identification :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
